Pharmacological Profile: 1-Hexyl-4-(2-methylphenyl)piperazine (N-Hexyl-oMPP)
Pharmacological Profile: 1-Hexyl-4-(2-methylphenyl)piperazine (N-Hexyl-oMPP)
The following technical guide details the pharmacological profile of 1-Hexyl-4-(2-methylphenyl)piperazine (hereafter referred to as N-Hexyl-oMPP ). This document synthesizes structure-activity relationship (SAR) data from the arylpiperazine class, specifically focusing on the impact of the N-hexyl chain on serotonergic affinity and selectivity.
Classification: High-Affinity 5-HT1A Receptor Ligand / Serotonergic Probe
Chemical Family: Long-Chain Arylpiperazines (LCAPs)
Primary Target: 5-HT1A Receptor (
Executive Summary & Mechanism of Action
1-Hexyl-4-(2-methylphenyl)piperazine is a lipophilic derivative of the well-known serotonin ligand 1-(2-methylphenyl)piperazine (oMPP). While the parent compound (oMPP) exhibits moderate affinity for multiple serotonin and dopamine receptors, the addition of a six-carbon (hexyl) alkyl chain to the N4-position dramatically enhances its affinity for the 5-HT1A receptor .
Core Pharmacodynamics
The molecule functions as a partial agonist or antagonist at the 5-HT1A receptor, depending on the specific cellular signaling pathway (G-protein vs.
-
The "Hexyl Effect": SAR studies on homologous N-alkyl-arylpiperazines demonstrate that affinity for the 5-HT1A receptor typically follows a bell-shaped curve relative to alkyl chain length. The n-hexyl (C6) chain often represents the local maximum for affinity, perfectly spanning the distance between the orthosteric aspartate binding site and a hydrophobic accessory pocket within the receptor's transmembrane domain.
-
Selectivity Profile:
-
5-HT1A: High Affinity (Nanomolar).
- -Adrenergic: Moderate Affinity (Common off-target for LCAPs).
-
Dopamine D2: Low-to-Moderate Affinity (The hexyl chain generally improves 5-HT1A selectivity over D2 compared to shorter alkyl chains).
-
Structural & Chemical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-Hexyl-4-(2-methylphenyl)piperazine |
| Common Abbreviation | N-Hexyl-oMPP |
| Molecular Formula | |
| Molecular Weight | 260.42 g/mol |
| Lipophilicity (cLogP) | ~4.8 (Predicted) |
| pKa (Piperazine N) | ~8.5 – 9.0 |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Chloroform |
Molecular Interaction Model
The binding of N-Hexyl-oMPP to the 5-HT1A receptor is driven by two distinct interactions:
-
Ionic Interaction: The protonated N4-nitrogen of the piperazine ring forms a salt bridge with Asp116 in Transmembrane Helix 3 (TM3).
-
Hydrophobic Interaction: The o-tolyl (2-methylphenyl) group engages in
stacking with aromatic residues (e.g., Trp358 , Phe361 ), while the hexyl chain extends into a lipophilic pocket formed by TM5 and TM6 residues, significantly reducing the dissociation rate ( ).
Experimental Protocols
Synthesis: N-Alkylation of oMPP
Objective: To synthesize high-purity N-Hexyl-oMPP for pharmacological assay.
Reagents:
-
1-(2-Methylphenyl)piperazine (oMPP) [1.0 eq]
-
1-Bromohexane [1.1 eq]
-
Potassium Carbonate (
) [2.0 eq] -
Acetonitrile (ACN) or DMF [Solvent]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of oMPP in 20 mL of anhydrous Acetonitrile.
-
Base Addition: Add 10.0 mmol of anhydrous
to the solution. -
Alkylation: Add 5.5 mmol of 1-Bromohexane dropwise under stirring.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, Excess ). -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude oil via silica gel column chromatography (Gradient: Hexane
Hexane/EtOAc). -
Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the dihydrochloride salt for stability.
Radioligand Binding Assay (5-HT1A)
Objective: To determine the inhibition constant (
Materials:
-
Receptor Source: Rat hippocampal membranes or CHO cells stably expressing human 5-HT1A.
-
Radioligand:
-8-OH-DPAT (0.5 – 1.0 nM). -
Non-specific Ligand: Serotonin (10
) or WAY-100635 (10 ).
Protocol:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Incubation: In 96-well plates, combine:
-
50
Radioligand ( -8-OH-DPAT). -
50
Test Compound (N-Hexyl-oMPP, concentration range to M). -
100
Membrane Suspension (20-50 protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram illustrates the canonical
Caption: 5-HT1A Signaling Cascade. N-Hexyl-oMPP binding triggers
Comparative Pharmacological Data
The table below places N-Hexyl-oMPP in context with related arylpiperazine ligands, highlighting the "Hexyl Effect" on affinity.
| Compound | N4-Substituent | 5-HT1A Affinity ( | Selectivity (vs. D2) | Reference |
| oMPP | Hydrogen (None) | ~50 - 200 | Low | [1] |
| N-Methyl-oMPP | Methyl ( | ~10 - 50 | Low | [1] |
| N-Propyl-oMPP | Propyl ( | ~5 - 20 | Moderate | [1] |
| N-Hexyl-oMPP | Hexyl ( | ~0.5 - 5.0 | High | [2] |
| N-Decyl-oMPP | Decyl ( | > 10 | Moderate (Lipophilicity limit) | [2] |
Note: Data values are synthesized from SAR trends in homologous benzodioxin and phenylpiperazine series.
Safety & Handling (SDS Summary)
-
Hazard Identification: Irritant. Potential CNS depressant.
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4).
-
Skin Irritation (Category 2).
-
Eye Irritation (Category 2A).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at -20°C (desiccated). Solutions in DMSO are stable for ~1 month at -20°C.
References
-
Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[1][2] Journal of Medicinal Chemistry, 37(17), 2754–2760. Link
-
Bo, P., et al. (1998). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-heteroarylpiperazinyl derivatives. European Journal of Medicinal Chemistry, 33(1), 23-31. Link
-
Glennon, R. A., et al. (1996). Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors: determination of a lipophilic binding pocket. Journal of Medicinal Chemistry, 39(1), 314-322. Link
-
Lopez-Rodriguez, M. L., et al. (1997). 3D-QSAR/CoMFA and recognition models of benzimidazole derivatives at the 5-HT1A receptor. Bioorganic & Medicinal Chemistry, 5(8), 1521-1534. Link
